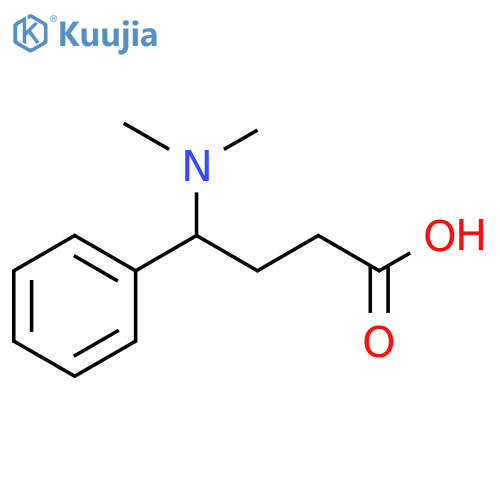Cas no 1481264-52-1 (4-(dimethylamino)-4-phenylbutanoic acid)

1481264-52-1 structure
商品名:4-(dimethylamino)-4-phenylbutanoic acid
CAS番号:1481264-52-1
MF:C12H17NO2
メガワット:207.268883466721
MDL:MFCD23747360
CID:5219308
PubChem ID:79694412
4-(dimethylamino)-4-phenylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- Benzenebutanoic acid, γ-(dimethylamino)-
- 4-(Dimethylamino)-4-phenylbutanoic acid
- 4-(dimethylamino)-4-phenylbutanoic acid
-
- MDL: MFCD23747360
- インチ: 1S/C12H17NO2/c1-13(2)11(8-9-12(14)15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)
- InChIKey: PSNMTLWWWOSUDP-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)(N(C)C)CCC(=O)O
4-(dimethylamino)-4-phenylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-226534-2.5g |
4-(dimethylamino)-4-phenylbutanoic acid |
1481264-52-1 | 95% | 2.5g |
$1594.0 | 2024-06-20 | |
| Enamine | EN300-226534-10.0g |
4-(dimethylamino)-4-phenylbutanoic acid |
1481264-52-1 | 95% | 10.0g |
$3500.0 | 2024-06-20 | |
| Enamine | EN300-226534-0.5g |
4-(dimethylamino)-4-phenylbutanoic acid |
1481264-52-1 | 95% | 0.5g |
$781.0 | 2024-06-20 | |
| Enamine | EN300-226534-1.0g |
4-(dimethylamino)-4-phenylbutanoic acid |
1481264-52-1 | 95% | 1.0g |
$813.0 | 2024-06-20 | |
| Enamine | EN300-226534-0.05g |
4-(dimethylamino)-4-phenylbutanoic acid |
1481264-52-1 | 95% | 0.05g |
$683.0 | 2024-06-20 | |
| Enamine | EN300-226534-0.1g |
4-(dimethylamino)-4-phenylbutanoic acid |
1481264-52-1 | 95% | 0.1g |
$715.0 | 2024-06-20 | |
| Enamine | EN300-226534-1g |
4-(dimethylamino)-4-phenylbutanoic acid |
1481264-52-1 | 1g |
$813.0 | 2023-09-15 | ||
| Enamine | EN300-226534-0.25g |
4-(dimethylamino)-4-phenylbutanoic acid |
1481264-52-1 | 95% | 0.25g |
$748.0 | 2024-06-20 | |
| Enamine | EN300-226534-5.0g |
4-(dimethylamino)-4-phenylbutanoic acid |
1481264-52-1 | 95% | 5.0g |
$2360.0 | 2024-06-20 | |
| Enamine | EN300-226534-5g |
4-(dimethylamino)-4-phenylbutanoic acid |
1481264-52-1 | 5g |
$2360.0 | 2023-09-15 |
4-(dimethylamino)-4-phenylbutanoic acid 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
1481264-52-1 (4-(dimethylamino)-4-phenylbutanoic acid) 関連製品
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
